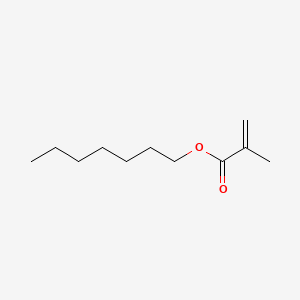

Heptyl methacrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

heptyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-5-6-7-8-9-13-11(12)10(2)3/h2,4-9H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNFYIAABKQDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27306-01-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, heptyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27306-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8063911 | |

| Record name | Heptyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5459-37-0 | |

| Record name | Heptyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5459-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptyl methacryate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005459370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, heptyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYL METHACRYATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92AE7956C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Heptyl Methacrylate and Its Associated Polymers

Monomer Synthesis Pathways and Optimization

The synthesis of heptyl methacrylate (B99206) primarily proceeds through two established chemical pathways: direct esterification of methacrylic acid and transesterification of a lower alkyl methacrylate.

Direct Esterification

This classical approach involves the reaction of methacrylic acid with heptyl alcohol (1-heptanol) in the presence of an acid catalyst. aidic.it The reaction is a Fischer-Speier esterification, an equilibrium process where a carboxylic acid and an alcohol form an ester and water. To drive the equilibrium towards the product side and achieve high yields, the water by-product is continuously removed from the reaction mixture, typically through azeotropic distillation using a solvent like toluene (B28343) or cyclohexane.

Commonly employed catalysts are strong mineral acids such as sulfuric acid (H₂SO₄) or organic sulfonic acids like p-toluenesulfonic acid (PTSA). Optimization of this pathway involves adjusting several parameters. An excess of heptyl alcohol can be used to shift the equilibrium, and catalyst loading is typically kept low (e.g., 0.01-0.02 mol per mol of methacrylic acid) to minimize side reactions. A critical aspect of the synthesis is the inclusion of a polymerization inhibitor, such as hydroquinone, to prevent the premature radical polymerization of the methacrylate double bond at the elevated temperatures (80–125 °C) required for the reaction. researchgate.net

Transesterification

An alternative and often cleaner route is the transesterification of a more common and volatile methacrylate, such as methyl methacrylate (MMA), with heptyl alcohol. researchgate.net This method avoids the direct handling of the more corrosive methacrylic acid. The reaction involves swapping the methyl group of MMA for the heptyl group from heptyl alcohol, producing heptyl methacrylate and methanol (B129727) as a by-product.

The equilibrium is driven forward by removing the low-boiling methanol from the reaction mixture via distillation. uliege.be Catalysts for this process are typically organometallic compounds, with titanium alkoxides like titanium(IV) isopropoxide or n-butyl titanate being particularly effective. researchgate.net The reaction is generally carried out at temperatures between 100 °C and 150 °C. researchgate.net Similar to direct esterification, polymerization inhibitors are essential to prevent unwanted polymerization during the synthesis. researchgate.net

Table 1: Comparison of Heptyl Methacrylate Monomer Synthesis Pathways

| Feature | Direct Esterification | Transesterification |

| Reactants | Methacrylic Acid, Heptyl Alcohol | Methyl Methacrylate, Heptyl Alcohol |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (PTSA) | Titanium Alkoxides (e.g., Ti(OiPr)₄) researchgate.net |

| By-product | Water (H₂O) | Methanol (CH₃OH) uliege.be |

| Typical Temp. | 80–125 °C | 100–150 °C researchgate.net |

| Key Optimization | Azeotropic removal of water, use of polymerization inhibitor. researchgate.net | Distillative removal of methanol, use of polymerization inhibitor. researchgate.netuliege.be |

Homopolymerization Techniques

Poly(heptyl methacrylate) is synthesized through the polymerization of heptyl methacrylate monomers. Various techniques can be employed, ranging from conventional free radical methods to more advanced controlled polymerization processes that allow for precise control over the polymer's molecular architecture.

Conventional free radical polymerization is a robust and widely used method for producing poly(alkyl methacrylates). The process is initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. mdpi.com These radicals then attack the vinyl group of the heptyl methacrylate monomer, initiating a propagating polymer chain.

The polymerization rate is dependent on the concentrations of both the monomer and the initiator. mdpi.com The kinetic chain length, which influences the final molecular weight of the polymer, is directly proportional to the monomer concentration and inversely proportional to the square root of the initiator concentration. mdpi.com Termination of the growing polymer chains occurs primarily through disproportionation, especially at higher temperatures, which is a common characteristic for the polymerization of methacrylate monomers. aidic.it While effective for producing high molecular weight polymers, this method offers limited control over the polymer's molecular weight distribution (polydispersity) and architecture. mdpi.com

Anionic polymerization is a living polymerization technique that can produce polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity). However, its application to alkyl methacrylates is challenging due to the high reactivity of the propagating enolate anion. researchgate.net This can lead to side reactions, such as nucleophilic attack on the ester carbonyl group of the monomer or another polymer chain ("backbiting"), which terminates the living chain. researchgate.netafinitica.com

To suppress these side reactions, anionic polymerization of methacrylates is typically conducted under stringent conditions, including the use of highly purified reagents and solvents (like tetrahydrofuran, THF) and very low temperatures (e.g., -78 °C). rsc.orgcornell.edu Initiators are often sterically hindered or less nucleophilic organometallic compounds, such as diphenylmethyl potassium or organolithium compounds used in conjunction with additives like lithium chloride (LiCl) or diethylzinc (B1219324) (Et₂Zn), which help to stabilize the propagating species. afinitica.comrsc.org For instance, the anionic polymerization of n-hexyl methacrylate, a close analog of heptyl methacrylate, has been successfully carried out at temperatures from 0 °C to 60 °C using potassium tert-butoxide (t-BuOK) as an initiator in THF, demonstrating the feasibility of this method for long-chain alkyl methacrylates under specific conditions. rsc.org

Controlled Radical Polymerization (CRP) techniques combine the robustness of free radical polymerization with the ability to control polymer architecture, characteristic of living polymerizations. These methods introduce a dynamic equilibrium between a small number of active, propagating radical chains and a majority of dormant species, significantly reducing the rate of irreversible termination reactions. sigmaaldrich.com

ATRP is a versatile CRP method for polymerizing methacrylates. The process is catalyzed by a transition metal complex (commonly copper or nickel-based) that reversibly activates a dormant polymer chain, which is capped with a halogen atom (typically bromine or chlorine). acs.orgcmu.edu The initiator is an alkyl halide, and the catalyst system typically consists of a metal halide (e.g., Cu(I)Br or NiBr₂) and a ligand (e.g., a bipyridine derivative or a multidentate amine like PMDETA). cornell.eduacs.org

For long-chain alkyl methacrylates like heptyl methacrylate, the polymerization can be carried out in bulk or in solvents such as toluene or anisole (B1667542) at temperatures ranging from 80-110 °C. cornell.edu14.139.213 The polymerization of hexyl methacrylate, for example, has been demonstrated using a NiBr₂(PPh₃)₂ catalyst system, yielding well-defined polymers with low polydispersities (Mₙ/Mₙ ≈ 1.1–1.4). cornell.eduacs.org The molecular weight of the resulting polymer is determined by the initial ratio of monomer to initiator and increases linearly with monomer conversion, confirming the controlled nature of the polymerization. cmu.edu

Table 2: Typical Conditions for ATRP of Long-Chain Alkyl Methacrylates

| Component | Example | Role / Purpose |

| Monomer | Hexyl Methacrylate / Heptyl Methacrylate | Building block of the polymer |

| Initiator | Ethyl 2-bromoisobutyrate | Source of the initial dormant chain |

| Catalyst | Cu(I)Br, NiBr₂ | Transition metal for redox cycle |

| Ligand | PMDETA, dNbpy, PPh₃ | Solubilizes and tunes reactivity of the metal catalyst cornell.eduacs.org |

| Solvent | Toluene, Anisole | Dissolves reactants and polymer |

| Temperature | 80–110 °C | Provides energy for reaction and controls rate cornell.edu |

RAFT polymerization achieves control through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). sigmaaldrich.com The process starts with a conventional radical initiator (e.g., AIBN). The propagating radicals reversibly add to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, releasing either the original radical or a new radical, effectively transferring the thiocarbonylthio group between growing chains. nih.gov

This rapid exchange establishes an equilibrium where most polymer chains are dormant (capped with the RAFT agent), leading to controlled growth and low polydispersity. rsc.org The choice of the RAFT agent is crucial and depends on the monomer being polymerized. sigmaaldrich.com For methacrylates, trithiocarbonates and dithiobenzoates are effective CTAs. sigmaaldrich.comrsc.org The polymerization of various long-chain fatty acid-derived methacrylates has been successfully controlled using 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid (CDP) as the CTA in THF at 70 °C, yielding polymers with targeted molecular weights and narrow molecular weight distributions (PDI < 1.3). rsc.org This demonstrates the high applicability of RAFT for producing well-defined poly(heptyl methacrylate). rsc.orgcapes.gov.br

Controlled Radical Polymerization (CRP) Approaches

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. rsc.org However, the NMP of methacrylates, including heptyl methacrylate, presents significant challenges. The primary obstacle is the propensity for side reactions, particularly disproportionation termination, especially at the high temperatures often required for NMP. scirp.org

Early attempts to polymerize methacrylate derivatives using NMP resulted in low monomer conversions and a loss of chain-end fidelity. scirp.org To overcome these limitations, several strategies have been developed. One successful approach involves the addition of a small amount of a controlling comonomer, such as styrene (B11656) or acrylonitrile. This comonomer is incorporated into the polymer chain and effectively mediates the polymerization, allowing for better control over the process. This technique has been successfully applied to various methacrylates, and it is anticipated that a similar approach would be effective for heptyl methacrylate.

Another strategy involves the design of new, more effective nitroxides and alkoxyamine initiators. researchgate.net For instance, the use of 3-(((2-cyanopropan-2-yl)oxy)(cyclohexyl)amino)-2,2-dimethyl-3-phenylpropanenitrile has enabled the successful NMP of methyl methacrylate (MMA) and n-butyl methacrylate (BMA) in suspension polymerization systems, achieving high conversions and controlled molecular weights up to 100,000 g/mol . researchgate.net It is plausible that such advanced initiator systems could be adapted for the controlled polymerization of heptyl methacrylate.

The development of photo-NMP has also shown promise for methacrylate polymerization at room temperature, which can help to minimize side reactions. scirp.org While specific studies on the NMP of heptyl methacrylate are not widely documented, the principles established for other methacrylates provide a clear pathway for future research in this area.

Heterogeneous Polymerization Systems

Heterogeneous polymerization, where the polymerization occurs in a multiphase system, is a cornerstone of industrial polymer production. For hydrophobic monomers like heptyl methacrylate, aqueous dispersed systems are particularly relevant.

Emulsion and Miniemulsion Polymerization

Emulsion polymerization is a widely used industrial process that typically involves dispersing a monomer in an aqueous medium with a surfactant to form micelles. Polymerization is initiated in the aqueous phase, and polymer particles are formed. nih.gov This technique allows for high polymerization rates and high molecular weight polymers to be produced simultaneously, with the aqueous phase providing excellent heat transfer. acs.org The synthesis of copolymers from bio-based monomers like lauryl methacrylate has been successfully carried out using emulsion polymerization, indicating its suitability for long-chain methacrylates. tandfonline.com

Miniemulsion polymerization is a variation of emulsion polymerization where the monomer is dispersed into submicron droplets (50-500 nm) using a combination of a surfactant and a co-stabilizer (hydrophobe), and high shear. conicet.gov.ar A key feature of miniemulsion polymerization is that the monomer droplets act as the primary locus of particle nucleation. acs.orgconicet.gov.ar This allows for the polymerization of very hydrophobic monomers and the incorporation of various additives into the polymer particles. conicet.gov.ar

Research on the miniemulsion polymerization of long-chain alkyl methacrylates has demonstrated the versatility of this technique. For instance, dodecyl methacrylate and stearyl methacrylate have been successfully polymerized in miniemulsion systems. cmu.edu Studies on the copolymerization of dodecafluoroheptyl methacrylate (a fluorinated analog) with other methacrylates via miniemulsion polymerization have also been reported, yielding stable latexes with controlled particle sizes.

| Monomer System | Polymerization Type | Particle Size (nm) | Key Findings |

| Lauryl Methacrylate / Dibutyl Itaconate | Emulsion | 51-70 | Successful synthesis of fully bio-based copolymers. tandfonline.com |

| Dodecafluoroheptyl Methacrylate / MMA / BA | Miniemulsion | 72-99 | Particle size is dependent on emulsifier concentration. researchgate.net |

| Styrene / Dodecyl Methacrylate | Miniemulsion | Not specified | Stable miniemulsions were prepared and polymerized. cmu.edu |

This table presents data for analogs of heptyl methacrylate to illustrate typical results in emulsion and miniemulsion polymerization.

Microemulsion and Nanoemulsion Polymerization

Microemulsion polymerization involves thermodynamically stable, transparent oil-in-water dispersions (microemulsions) with droplet sizes typically in the range of 10-100 nm. acs.org This method can produce very small polymer particles. Kinetic studies on the microemulsion polymerization of hexyl methacrylate have been conducted, providing insights into the reaction mechanism and the factors controlling particle size and molecular weight. researchgate.net

Nanoemulsion polymerization, a related technique, utilizes kinetically stable, non-equilibrium dispersions of monomer droplets in the sub-100 nm range. These nanoemulsions can be prepared using low-energy methods, such as the phase inversion temperature (PIT) method, or high-energy methods like microfluidization. tandfonline.comtandfonline.com Research on the nanoemulsion polymerization of hexyl methacrylate has shown that it can lead to extremely fast polymerization rates, with nearly 100% conversion in minutes. tandfonline.com The resulting polymer particles are often a direct replica of the initial nanoemulsion droplets, indicating that the droplets act as templates. tandfonline.comtandfonline.com

| Monomer | Polymerization Type | Droplet/Particle Size (nm) | Monomer Conversion |

| Hexyl Methacrylate | Nanoemulsion (PIT method) | 32-44 (droplets), ~40 (particles) | ~100% in < 5 min |

| Hexyl Methacrylate | Nanoemulsion (Microfluidizer) | Not specified | Very fast reaction rates |

| Methyl Methacrylate | Microemulsion | Not specified | Kinetic studies performed |

This table showcases findings for hexyl and methyl methacrylate as analogs for heptyl methacrylate in micro- and nanoemulsion polymerization systems. tandfonline.comresearchgate.nettandfonline.com

Green Chemistry Principles in Polymer Synthesis

The principles of green chemistry are increasingly being integrated into polymer synthesis to create more sustainable processes and products. This includes the use of alternative solvents and renewable, bio-based raw materials.

Utilization of Deep Eutectic Solvents in Polymerization

Deep eutectic solvents (DESs) have emerged as a class of green designer solvents with properties such as negligible volatility, non-flammability, and high solvation capacity. nih.gov DESs are typically formed by mixing a hydrogen bond donor (HBD) with a hydrogen bond acceptor (HBA), resulting in a significant depression of the melting point. rsc.org They offer a promising alternative to volatile organic compounds (VOCs) in polymer synthesis. nih.gov

The use of DESs in the polymerization of methacrylates has been explored, primarily with methyl methacrylate (MMA). rsc.orgrsc.org These studies have shown that DES can act as the solvent, and in some cases, the monomer itself can be a component of the DES (a "polymerizable eutectic"). nih.gov However, a challenge for polymerizing more hydrophobic monomers like heptyl methacrylate in common DES systems is their limited solubility, which may necessitate the use of co-solvents. nih.gov Research into designing DES systems with tailored hydrophobicity could expand their applicability to a wider range of monomers.

| Monomer | DES System | Polymerization Type | Key Observation |

| Methyl Methacrylate | Choline Chloride / Urea | ATRP | Controlled polymerization with low dispersity. rsc.org |

| Methyl Methacrylate | Choline Chloride / Ethylene (B1197577) Glycol | RAFT | Enhanced photostability of chain transfer agents. rsc.org |

| Acrylic Acid / Methacrylic Acid | Choline Chloride | Frontal Polymerization | DES acts as both monomer and solvent. researchgate.net |

This table provides examples of DES utilization in the polymerization of other methacrylates, suggesting potential avenues for heptyl methacrylate.

Bio-based Monomer Integration Strategies

The integration of bio-based monomers into polymer chains is a key strategy for increasing the sustainability of polymeric materials. These monomers can be derived from various renewable resources such as carbohydrates, terpenes, and natural oils. mdpi.comgoogle.com For methacrylic polymers, this often involves the copolymerization of a conventional methacrylate, like heptyl methacrylate, with a bio-based (meth)acrylate monomer.

Examples of bio-based monomers that can be copolymerized with other methacrylates include those derived from isosorbide (B1672297) (a sugar derivative), and various terpenes. mdpi.comgoogle.comnih.gov For instance, isosorbide methacrylate has been investigated as a high-performance, renewable monomer. nih.gov The copolymerization of such bio-based monomers with long-chain methacrylates like lauryl methacrylate has been described in the patent literature, suggesting that similar strategies could be applied to heptyl methacrylate to produce copolymers with significant bio-based content. google.com These copolymers can be synthesized using various techniques, including emulsion polymerization, which is considered an environmentally friendly process due to its use of water as the dispersion medium. tandfonline.com

The properties of the resulting copolymers can be tailored by adjusting the ratio of the comonomers. For example, copolymerizing a "soft" monomer like heptyl methacrylate with a "hard" bio-based monomer can produce materials with a wide range of glass transition temperatures and mechanical properties, suitable for applications such as coatings and adhesives. researchgate.net

Polymerization Kinetics and Reaction Mechanisms of Heptyl Methacrylate

Kinetic Modeling and Computational Simulations of Polymerization Processes

Kinetic modeling and computational simulations are powerful tools for understanding and optimizing the polymerization of heptyl methacrylate (B99206). A comprehensive kinetic model must account for all the elementary reactions: initiation, propagation, termination, and chain transfer. mdpi.com

The development of a kinetic model for heptyl methacrylate polymerization would typically involve a set of differential equations describing the rate of change of the concentrations of monomer, initiator, radicals of different chain lengths, and dead polymer. Software packages like PREDICI® are often used for such simulations, incorporating complex phenomena such as diffusion-controlled effects at high conversion. mdpi.com

Computational chemistry, particularly using Density Functional Theory (DFT), provides a means to calculate the rate coefficients of the elementary reactions from first principles. dergipark.org.tryok.gov.tr These calculations can elucidate the effects of monomer structure on reactivity and provide valuable parameters for kinetic models. For example, computational studies can determine the activation energies for propagation and termination steps, offering insights into the reaction mechanism at a molecular level. dergipark.org.tryok.gov.tr While comprehensive kinetic models specifically tailored for heptyl methacrylate are not widely published, the frameworks developed for other methacrylates, such as methyl methacrylate and butyl methacrylate, can be adapted. mdpi.comresearchgate.net These models often require the inclusion of diffusion-controlled phenomena, where the reaction rates of propagation and termination decrease significantly as the viscosity of the system increases with monomer conversion. researchgate.net

Influence of Reaction Parameters on Polymerization Rate and Monomer Conversion

The rate of polymerization and the final monomer conversion in the free radical polymerization of heptyl methacrylate are significantly influenced by several key reaction parameters, most notably temperature and initiator concentration.

Influence of Temperature: Temperature has a dual effect on the polymerization process. An increase in temperature accelerates the rate of initiator decomposition, leading to a higher concentration of primary radicals and thus a faster polymerization rate. mdpi.com It also increases the propagation rate coefficient. A study on the radiation-induced polymerization of heptyl methacrylate demonstrated a clear dependence of the polymerization rate on temperature.

| Temperature (K) | Observation | Reference |

|---|---|---|

| 160 - 300 | The rate constant of chain propagation was determined across this range, indicating the process is temperature-dependent. |

However, excessively high temperatures can also lead to an increased rate of side reactions, such as chain transfer, and can affect the termination mechanism, potentially leading to lower molecular weight polymers.

Influence of Initiator Concentration: The concentration of the initiator is a critical parameter for controlling the polymerization rate and the molecular weight of the resulting polymer. Generally, the rate of polymerization is proportional to the square root of the initiator concentration. open.edu Therefore, increasing the initiator concentration leads to a higher rate of polymerization and, consequently, a shorter time to reach a given monomer conversion. researchgate.netmdpi.com However, a higher initiator concentration also results in the formation of a larger number of polymer chains, which leads to a decrease in the average molecular weight of the polymer. researchgate.net The optimal initiator concentration is a balance between achieving a desirable polymerization rate and obtaining a polymer with the required molecular weight and properties.

Copolymerization Studies of Heptyl Methacrylate

Design and Synthesis of Heptyl Methacrylate (B99206) Heteropolymers

The synthesis of copolymers containing heptyl methacrylate can be achieved through various polymerization techniques, each offering distinct control over the final polymer architecture. These architectures—statistical, gradient, block, and graft copolymers—result in materials with unique properties suited for diverse applications.

Statistical and Gradient Copolymerization

Statistical copolymers feature a random distribution of monomer units along the polymer chain. nih.gov Their synthesis is often straightforward, typically achieved through conventional free-radical polymerization or controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization in a one-pot reaction. nih.govmdpi.com For instance, statistical copolymers of N-vinylpyrrolidone (NVP) with alkyl methacrylates have been synthesized via both free radical and RAFT polymerization. preprints.orgpreprints.org RAFT polymerization, in particular, affords greater control over molecular characteristics. preprints.orgpreprints.org Multi-component statistical copolymers, such as those containing four different methacrylate monomers, can also be synthesized in a single step using RAFT, creating complex macromolecules with tailored functionalities. nih.gov

Gradient copolymers exhibit a gradual change in monomer composition along the chain, representing a structure intermediate between random and block copolymers. uq.edu.auresearchgate.net This specific monomer arrangement can lead to unique thermal and interfacial properties. uq.edu.auresearchgate.net The synthesis of gradient copolymers typically requires methods that allow for concurrent initiation and uniform growth of all polymer chains, making CRP techniques like RAFT, Nitroxide-Mediated Polymerization (NMP), and Atom Transfer Radical Polymerization (ATRP) ideal. uq.edu.auresearchgate.net These can be formed either by leveraging the differing reactivity ratios of two monomers in a batch reaction, creating a "spontaneous" gradient, or by the controlled, semi-batch feeding of a second monomer into the reaction. uq.edu.au While specific examples focusing on heptyl methacrylate are not extensively documented, the principles are demonstrated in systems like styrene (B11656) and methacrylic acid. google.com

Block Copolymer Architectures

Block copolymers consist of two or more distinct, covalently linked homopolymer chains. The synthesis of heptyl methacrylate-containing block copolymers is commonly achieved through "living" or controlled polymerization techniques that minimize termination reactions, allowing for the sequential addition of different monomers.

Key methods for synthesizing these architectures include:

Anionic Polymerization : This technique allows for the preparation of well-defined block copolymers by the sequential addition of monomers. For example, poly(styrene-b-n-hexyl methacrylate) can be prepared by the living anionic polymerization of styrene, followed by the addition of n-hexyl methacrylate. polymersource.ca

Atom Transfer Radical Polymerization (ATRP) : ATRP is a versatile method used to create a wide range of architectures, including block copolymers. cornell.edu It has been successfully used to synthesize amphiphilic diblock copolymers by combining it with other polymerization methods. For instance, poly(ethylene oxide)-block-poly(hexyl methacrylate) (PEO-b-PHMA) has been prepared by first synthesizing a PEO macroinitiator via anionic polymerization, which is then used to initiate the ATRP of hexyl methacrylate. cornell.edu

Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization : RAFT is highly effective for synthesizing block copolymers with controlled molecular weight and low polydispersity. usherbrooke.ca This method has been used to create diblock copolymers of N-vinyl pyrrolidone (NVP) with hexyl methacrylate (PNVP-b-PHMA) and stearyl methacrylate (PNVP-b-PSMA) by sequential monomer addition. preprints.orgpreprints.org The synthesis can be challenging when combining different monomer families, such as less-activated monomers (LAMs) like NVP and more-activated monomers (MAMs) like methacrylates, often requiring the use of universal chain transfer agents (CTAs). preprints.orgpreprints.org

The table below summarizes examples of block copolymers synthesized using these methods, primarily featuring the closely related hexyl methacrylate.

| Copolymer System | Synthesis Method(s) | Key Findings |

| Poly(styrene-b-n-hexyl methacrylate) | Living Anionic Polymerization | Well-defined block copolymer with low polydispersity index (PDI). polymersource.ca |

| Poly(ethylene oxide)-b-poly(hexyl methacrylate) | Anionic Polymerization & ATRP | Amphiphilic diblock copolymers with controlled molecular weights and block fractions. cornell.edu |

| Poly(N-vinyl pyrrolidone)-b-poly(hexyl methacrylate) | RAFT Polymerization | Synthesis achieved using universal CTAs to control polymerization of different monomer families. preprints.orgpreprints.org |

| PAzoMA-b-PBiPMA¹ | RAFT Polymerization | All-side-chain liquid crystalline block copolymers with low polydispersity. usherbrooke.ca |

¹ PAzoMA: poly{6-[4-(4-methoxyphenylazo)phenoxy]hexyl methacrylate}; PBiPMA: poly{6-[4-(4-cyanophenyl)phenoxy]hexyl methacrylate}

Graft Copolymerization Strategies

Graft copolymers are produced by attaching polymer chains (grafts) as side chains to a main polymer backbone. rsc.org This architecture can be achieved through three primary strategies:

Grafting-from : In this approach, initiator sites are created along a polymer backbone, from which the graft chains are grown. Controlled radical polymerization techniques like ATRP are frequently used for this purpose. For example, poly(alkyl methacrylate) brushes have been grown from silica (B1680970) nanoparticles using surface-initiated RAFT (SI-RAFT) polymerization. benicewiczgroup.com Similarly, ATRP has been used to graft poly(glycidyl methacrylate) from a poly(vinylidene fluoride) (PVDF) backbone. rsc.org

Grafting-to : This method involves attaching pre-synthesized polymer chains with reactive end-groups onto a polymer backbone containing complementary functional sites. For instance, oxazoline-methacrylate graft copolymers have been synthesized by reacting pre-made polyoxazoline side chains with a poly(methacrylic acid-co-2-ethylhexyl methacrylate) backbone. rsc.org

Grafting-through (or the Macromonomer Technique ): This strategy involves the copolymerization of a conventional monomer with a macromonomer (a polymer chain with a polymerizable end-group). This technique is versatile and has been used to create graft copolymers like poly(methyl methacrylate-graft-isobutylene) by copolymerizing MMA with a polyisobutylene (B167198) macromonomer. google.com

Determination of Monomer Reactivity Ratios

Monomer reactivity ratios, denoted as r₁ and r₂, are crucial parameters in copolymerization that describe the relative tendency of a growing polymer chain to add a monomer of its own kind versus a comonomer. When r₁ > 1, the propagating chain prefers to add its own monomer (M₁); when r₁ < 1, it prefers to add the other monomer (M₂). If r₁ ≈ r₂ ≈ 1, a random copolymer is formed with a composition close to the feed ratio. nih.gov An alternating copolymer is likely to form if r₁ and r₂ are both close to zero.

Several methods are employed to determine these ratios, typically involving polymerizing monomers at various feed compositions to low conversion and then analyzing the resulting copolymer composition. asianpubs.org

Common methods for determining reactivity ratios include:

Linearization Methods : The Fineman-Ross and Kelen-Tüdös methods are graphical techniques that rearrange the copolymer composition equation into a linear form to estimate r₁ and r₂. asianpubs.org

Jaacks Method : This method can evaluate copolymerization parameters using as few as two copolymerization reactions for a given monomer pair. nih.gov

Nonlinear Least-Squares (NLLSQ) : Modern computational methods provide a more accurate determination by fitting experimental data directly to the nonlinear copolymer composition equation. nih.gov

While specific reactivity ratios for heptyl methacrylate are not widely published, data for similar systems provide valuable insight. For the copolymerization of 7-(methacroyloxy)-2-oxo-heptylphosphonic acid (M1) and methyl methacrylate (MMA), the reactivity ratios were found to be r₁ = 1.00 and r₂ = 0.95, indicating nearly ideal random copolymerization. nih.gov In another study involving acrylamide (B121943) and various alkyl methacrylates, the reactivity of the methacrylate monomer was found to be higher than that of acrylamide. asianpubs.org

The table below shows reactivity ratios for various methacrylate monomer pairs from the literature.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System Characteristics |

| 7-(methacroyloxy)-2-oxo-heptylphosphonic acid | Methyl Methacrylate | 1.00 | 0.95 | Nearly ideal, random copolymerization. nih.gov |

| 10-(methacryloyloxy)-decylphosphonic acid | Methyl Methacrylate | 1.01 | 0.95 | Nearly ideal, random copolymerization. nih.gov |

| Acrylamide | Hexyl Methacrylate | >1 | <1 | Copolymer is richer in hexyl methacrylate. asianpubs.org |

| Methyl Methacrylate | n-Hexyl Acrylate (B77674) | 4.32 | 0.55 | Reactivity of MMA is significantly higher. researchgate.net |

Analysis of Copolymer Composition and Sequence Distribution

Determining the composition, molecular weight, and monomer sequence distribution of a synthesized copolymer is essential for understanding its structure-property relationships. Several analytical techniques are routinely used for this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton (¹H) NMR is a powerful, non-destructive technique for determining copolymer composition. uc.edumagritek.com By integrating the signals corresponding to unique protons on each monomer unit, the molar ratio of the monomers in the final copolymer can be calculated. polymersource.cauc.eduresearchgate.net For example, in a poly(styrene-b-n-hexyl methacrylate) copolymer, the composition can be determined from the ratio of aromatic proton signals from styrene to the OCH₂ signals from hexyl methacrylate. polymersource.ca Carbon-13 (¹³C) NMR can provide more detailed information about the monomer sequence distribution (e.g., triads, pentads), which reveals whether the copolymer has a more random, alternating, or blocky nature. uc.edu

Gel Permeation Chromatography (GPC) : Also known as Size Exclusion Chromatography (SEC), GPC is the primary method for determining the molecular weight (Mn and Mw) and polydispersity index (PDI) of polymers. polymersource.ca A narrow PDI (typically < 1.3) is indicative of a well-controlled or "living" polymerization process, which is crucial for the synthesis of block copolymers. polymersource.ca

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to confirm the incorporation of different monomer units into the copolymer by identifying their characteristic functional group vibrations.

Impact of Comonomer Structure on Polymerization Behavior and Macromolecular Properties

The choice of comonomer to be polymerized with heptyl methacrylate has a profound effect on both the polymerization process itself and the properties of the resulting macromolecule. The structure, size, and functionality of the comonomer are key factors.

Influence on Polymerization Behavior:

Influence on Macromolecular Properties:

Glass Transition Temperature (Tg) : The Tg is a critical property that defines the transition from a glassy to a rubbery state. Incorporating a comonomer with a long, flexible alkyl chain, such as heptyl or hexyl methacrylate, generally lowers the Tg of the copolymer, making it softer and more flexible. researchgate.net Studies on copolymers of methyl methacrylate (MMA) with n-hexyl methacrylate (HMA) show that increasing the HMA content decreases properties like tensile strength, storage modulus, and heat deflection temperature. researchgate.net

Thermal Stability : The comonomer can influence the thermal degradation profile of the copolymer. In MMA-HMA copolymers, a two-step degradation process was observed, with the temperature of maximum weight loss decreasing as the HMA content increased, indicating that the poly(hexyl methacrylate) segments were less thermally stable than the poly(methyl methacrylate) segments.

Solubility and Self-Assembly : In amphiphilic block copolymers, the nature of the hydrophobic block (e.g., poly(heptyl methacrylate)) versus the hydrophilic block dictates the self-assembly behavior in selective solvents, influencing the size and morphology of resulting micelles or other nanostructures. preprints.orgpreprints.org

Mechanical Properties : The structure of the comonomer significantly affects mechanical properties. Copolymerizing MMA with long-chain alkyl acrylates or methacrylates reduces tensile strength but can significantly increase strain or elongation at break. researchgate.net The use of multifunctional comonomers can introduce branching, which systematically alters molecular weight and Tg. rsc.org

Polymer Architecture and Morphological Engineering

Control over Macromolecular Topology

The topology of a polymer—whether it is linear, branched, or cross-linked—fundamentally dictates its physical and mechanical properties, such as viscosity, solubility, and elasticity.

The synthesis of poly(heptyl methacrylate) (PHMA) with controlled molecular weight and low dispersity can be achieved through various controlled radical polymerization (CRP) techniques. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a prominent method for producing well-defined linear homopolymers of alkyl methacrylates. osti.gov The process involves using a RAFT chain transfer agent to mediate the polymerization, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. For instance, both n-heptyl methacrylate (B99206) and 3-heptyl methacrylate monomers can be polymerized via RAFT to create linear polymers with specific characteristics. osti.gov

Another powerful technique is copper-catalyzed reversible-deactivation radical polymerization (RDRP), which has been successfully employed for the synthesis of linear poly(n-hexyl methacrylate), a close structural analog to poly(heptyl methacrylate). This method offers excellent control over the polymerization process, yielding polymers with targeted degrees of polymerization.

The introduction of branching into the polymer structure can be accomplished by copolymerizing heptyl methacrylate with a specialized branching monomer. This approach has been demonstrated in the synthesis of branched polystyrene, where a methacrylic monomer containing a thiol group (3-mercapto hexyl-methacrylate) acts as a chain transfer agent, leading to the formation of branched architectures. mdpi.com A similar strategy can be applied to create branched poly(heptyl methacrylate). Hyperbranched structures can also be synthesized through the self-condensing vinyl polymerization of a specialized monomer known as an "inimer," which contains both a polymerizable vinyl group and an initiating site. google.com

Table 1: Synthesis of Linear Poly(alkyl methacrylates) via RAFT Polymerization This table presents data for various poly(alkyl methacrylates) to illustrate the typical conditions and outcomes of RAFT polymerization, a technique applicable to heptyl methacrylate.

| Monomer | Polymerization Technique | Initiator | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| n-Heptyl Methacrylate (L-C7MA) | RAFT | AIBN | Anisole (B1667542) | 70 °C | osti.gov |

| n-Hexyl Methacrylate (nHMA) | Cu-Catalysed RDRP | BzBiB | Methanol (B129727) or Isopropanol | 60 °C | |

| Lauryl Methacrylate (LMA) | RAFT | AIBN | 1,4-dioxane | 70 °C | mdpi.com |

Cross-linked networks of poly(heptyl methacrylate) are created by incorporating a cross-linking agent during polymerization. These materials form a three-dimensional network structure, rendering them insoluble and enhancing their mechanical stability. A common method involves the free-radical copolymerization of heptyl methacrylate with a divinyl monomer, such as ethylene (B1197577) glycol dimethacrylate (EGDMA). nih.gov This process, often carried out in the presence of a porogen, leads to the formation of a rigid, porous material.

The structure of these networks is often heterogeneous, characterized by the presence of densely cross-linked microgels connected by less cross-linked polymer chains. nih.govresearchgate.net However, the use of controlled radical polymerization techniques, like nitroxide-mediated polymerization (NMP), can lead to the formation of more homogeneous network structures compared to conventional free-radical polymerization. researchgate.net An alternative approach involves copolymerizing heptyl methacrylate with a monomer containing a reactive functional group, such as glycidyl (B131873) methacrylate. mdpi.com The resulting linear or branched copolymer can then undergo a post-polymerization reaction via the epoxy groups to form a cross-linked network.

Synthesis of Linear and Branched Poly(Heptyl Methacrylate)

Fabrication of Advanced Polymeric Structures

Leveraging the controlled synthesis of poly(heptyl methacrylate), more complex and functional structures can be fabricated for specialized uses.

Polymer brushes are assemblies of polymer chains tethered by one end to a surface or interface. nih.gov This "grafting from" approach allows for the creation of dense, well-defined polymer layers that can dramatically alter the properties of the underlying substrate. acs.org Two of the most versatile methods for synthesizing poly(heptyl methacrylate) brushes are surface-initiated atom transfer radical polymerization (SI-ATRP) and surface-initiated reversible addition-fragmentation chain transfer (SI-RAFT) polymerization. benicewiczgroup.comepfl.ch

In these processes, an initiator or a RAFT agent is first immobilized on a substrate surface (e.g., silica (B1680970) nanoparticles, silicon wafers). The surface is then exposed to heptyl methacrylate monomer under polymerization conditions, causing polymer chains to grow directly from the anchored sites. benicewiczgroup.com This technique enables precise control over the thickness, grafting density, and composition of the polymer brush. acs.org Research on the closely related poly(hexyl methacrylate) has demonstrated the synthesis of high-density brushes via SI-ATRP, which have been explored for applications such as controlling the alignment of liquid crystals. kyoto-u.ac.jp

Table 2: Techniques for Synthesizing Poly(alkyl methacrylate) Brushes on Various Substrates

| Polymer | Synthesis Method | Substrate | Key Finding/Application | Reference |

|---|---|---|---|---|

| Poly(hexyl methacrylate) | SI-RAFT | Silica Nanoparticles | Anchoring of polymer brushes to improve nanoparticle dispersion. | benicewiczgroup.com |

| Poly(hexyl methacrylate) | SI-ATRP | Silicon Wafer | Creation of oil-compatible brushes for lubrication. | epfl.ch |

| Poly(hexyl methacrylate) | SI-ATRP | - | Used as a flexible underlying block to facilitate orientation in azobenzene-containing brushes. | acs.org |

| Poly(hexyl methacrylate) | Living Radical Polymerization | - | Formation of high-density brushes for controlling azimuthal anchoring of liquid crystals. | kyoto-u.ac.jp |

Heptyl methacrylate can be used to fabricate various colloidal systems, including nanoparticles and core-shell structures. Poly(heptyl methacrylate) nanoparticles can be synthesized via polymerization within a nanoemulsion, which acts as a template. researchgate.net The phase inversion temperature (PIT) method is one effective technique for creating these nanoemulsions, leading to rapid polymerization and the formation of nanoparticles with narrow size distributions. researchgate.net

Core-shell nanoparticles, which consist of a core material encapsulated by a shell of a different material, can be synthesized using poly(heptyl methacrylate) as either the hydrophobic core or part of the shell. researchgate.netnih.gov Microemulsion polymerization is a common method for producing such structures. rsc.org For example, a hydrophobic core of poly(heptyl methacrylate) could be encapsulated within a hydrophilic polymer shell, creating an amphiphilic nanoparticle. Copolymers of hexyl methacrylate and glycidyl methacrylate have been used in organo-water emulsions with silica nanoparticles to form stable composite coatings, demonstrating their utility in complex colloidal formulations. mdpi.com

Polymer monoliths are continuous, porous materials with a sponge-like structure, characterized by a network of interconnected pores. researchgate.netacs.org These materials are highly valuable for separation applications, such as chromatography, due to their high permeability and large surface area. researchgate.net

A poly(heptyl methacrylate) monolith can be prepared by the in situ polymerization of heptyl methacrylate and a cross-linker (e.g., ethylene dimethacrylate) within a mold, such as a capillary tube. nih.gov The key to forming the desired porous architecture is the inclusion of a porogenic solvent system (a mixture of a good solvent and a poor solvent for the resulting polymer). During polymerization, the polymer precipitates to form a network of globules, and the porogen fills the voids, which become the pores of the monolith after the porogen is washed away. acs.org Research on poly(hexyl methacrylate-co-ethylene dimethacrylate) monoliths has shown their effectiveness as stationary phases for the fast separation of various organic compounds by gas chromatography. nih.gov The properties of the monolith, including pore size and surface chemistry, can be precisely tuned by adjusting the monomer-to-porogen ratio and the composition of the polymerization mixture. acs.org

Table 3: Components for Fabrication of a Poly(hexyl methacrylate) Monolithic Column This table details the components used for a poly(hexyl methacrylate) monolith, a system directly analogous to one that would be used for poly(heptyl methacrylate).

| Component Type | Chemical Name | Function | Reference |

|---|---|---|---|

| Monomer | Hexyl Methacrylate (HMA) | Forms the main polymer backbone. | nih.gov |

| Cross-linker | Ethylene Dimethacrylate (EDMA) | Creates a cross-linked, insoluble network. | nih.gov |

| Initiator | Azobisisobutyronitrile (AIBN) | Initiates free-radical polymerization. | mdpi.com |

| Porogen System | Mixture of solvents (e.g., propanol, butanediol) | Controls the porous structure of the monolith. | nih.gov |

Core-Shell Nanoparticles and Colloidal Systems

Precision Control of Molecular Weight and Polydispersity

The ability to precisely control the molecular weight (MW) and polydispersity index (PDI) of poly(heptyl methacrylate) is crucial for tailoring its physical and mechanical properties for specific applications. Conventional free-radical polymerization methods typically yield polymers with broad molecular weight distributions and limited control over chain length. In contrast, controlled/living radical polymerization (CRP) techniques have emerged as powerful tools for synthesizing well-defined polymers with predetermined molecular weights and narrow polydispersities (low PDI). sigmaaldrich.com The primary methods for achieving this level of control for methacrylates, including heptyl methacrylate, are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

These advanced polymerization techniques minimize termination reactions that are prevalent in conventional radical polymerization. In CRP, polymer chains grow simultaneously, and the number of active species remains relatively constant throughout the reaction. This "living" nature allows for a linear increase in molecular weight with monomer conversion and results in a polymer population where all chains have a similar length, hence a narrow molecular weight distribution (PDI values approaching 1.0). sigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust and widely used CRP method for methacrylates. sigmaaldrich.com It involves the reversible activation and deactivation of dormant polymer chains using a transition metal catalyst, typically a copper complex. sigmaaldrich.com The equilibrium between the active (radical) and dormant (halide-capped) species is carefully controlled, which allows for the synthesis of polymers with predictable molecular weights and low PDIs. sigmaaldrich.comscispace.com

The molecular weight is determined by the initial ratio of monomer to initiator, while the low PDI is maintained by ensuring that the rate of deactivation is comparable to or faster than the rate of propagation. sigmaaldrich.com Research on analogous long-chain alkyl methacrylates, such as hexyl methacrylate (HMA), demonstrates the effectiveness of this technique. For instance, amphiphilic diblock copolymers of poly(ethylene oxide) and poly(hexyl methacrylate) (PEO-block-PHMA) have been synthesized with excellent control over molecular architecture using ATRP. cornell.edu In these syntheses, a PEO macroinitiator is used to polymerize HMA in the presence of a nickel catalyst, resulting in diblock copolymers with low polydispersities. cornell.edu Kinetic studies of such systems confirm the absence of termination reactions, a hallmark of a controlled polymerization process. cornell.edu

The precise control afforded by ATRP is further exemplified in the polymerization of other methacrylates like methyl methacrylate (MMA). By adjusting parameters such as catalyst concentration, initiator type, temperature, and pressure, PMMA with high molecular weights and narrow PDIs can be achieved. mdpi.com For example, using a CuBr₂/tris(2-pyridylmethyl)amine (TPMA) catalyst system with a reducing agent, high molecular weight PMMA has been synthesized, although high pressure can sometimes lead to broader distributions. mdpi.com Similarly, nickel-based catalysts like NiBr₂(PPh₃)₂ have been shown to effectively control the polymerization of MMA, yielding polymers with PDI values between 1.1 and 1.4. acs.org These findings are directly translatable to the polymerization of heptyl methacrylate.

| Monomer | Catalyst System | Initiator | Monomer/Initiator Ratio | Conversion (%) | Mn (g/mol) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|---|

| Methyl Methacrylate (MMA) | CuBr/bpy | MANDC | 200 | 74.9 | 18,170 | 1.16 | cmu.edu |

| Methyl Methacrylate (MMA) | CuBr/bpy | MANDC | 1000 | 22.7 | 25,770 | 1.21 | cmu.edu |

| Hexyl Methacrylate (HMA) | NiBr₂(PPh₃)₂ | PEO-Br Macroinitiator | N/A | N/A | 11,300 (PHMA block) | 1.34 | cornell.edu |

| Methyl Methacrylate (MMA) | NiBr₂(PPh₃)₂ | Ethyl 2-bromoisobutyrate | 100 | 92 | 9,400 | 1.2 | acs.org |

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile CRP technique that offers excellent control over the molecular weight and PDI of polymers. benicewiczgroup.com This method does not require a metal catalyst and instead uses a thiocarbonylthio compound as a chain transfer agent (CTA). mdpi.com The polymerization proceeds via a degenerative transfer mechanism, where the growing polymer chains are reversibly transferred between active and dormant states, mediated by the CTA. mdpi.com This process allows for the synthesis of polymers with predictable molecular weights, low PDIs, and high end-group fidelity. benicewiczgroup.commdpi.com

The effectiveness of RAFT has been demonstrated for a wide range of methacrylates, including functional and fluorinated variants. For example, the RAFT dispersion polymerization of methyl methacrylate using a fluorinated macro-RAFT agent, poly(dodecafluoroheptyl methacrylate)–CDB, yielded well-controlled diblock copolymers. rsc.org This indicates that even sterically demanding or functionalized heptyl methacrylate derivatives can be polymerized with high precision using RAFT.

Kinetic studies of RAFT polymerization of various methacrylates confirm that the molecular weight increases linearly with monomer conversion, and the PDI remains low (typically below 1.25) even at high conversions. researchgate.netnih.gov This technique has been successfully used to create poly(alkyl methacrylate) brushes on silica nanoparticles, where the control over chain length and density is critical for tailoring the final properties of the nanocomposite material. benicewiczgroup.com The synthesis of poly(hexyl methacrylate), poly(lauryl methacrylate), and poly(stearyl methacrylate) via surface-initiated RAFT (SI-RAFT) showed good control over the polymerization process. benicewiczgroup.com

| Monomer | CTA | Initiator | Monomer/CTA Ratio | Conversion (%) | Mn (g/mol) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Azidoethyl Methacrylate (AzMA) | CPADB | AIBN | 344 | <75 | N/A | <1.10 | benicewiczgroup.com |

| 2-Azidoethyl Methacrylate (AzMA) | CPADB | AIBN | 600 | 60 | 50,000 | 1.13 | benicewiczgroup.com |

| Methyl Methacrylate (MMA) | CPDB | BCDY | Varied | ~50 | ~400,000 | 1.1-1.5 | nih.gov |

| Dodecafluoroheptyl Methacrylate (DFMA) | CDB | AIBN | 100 | 94 | 34,100 | 1.15 | rsc.org |

Advanced Characterization Techniques for Heptyl Methacrylate Based Polymers

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the detailed chemical structure of poly(heptyl methacrylate). By probing the interactions of electromagnetic radiation with the polymer, these methods confirm the successful polymerization of the heptyl methacrylate (B99206) monomer and provide information about the arrangement of atoms within the polymer chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of heptyl methacrylate-based polymers. Both ¹H and ¹³C NMR are utilized to confirm the polymer's identity and to investigate its microstructure, such as tacticity (the stereochemical arrangement of the chiral centers in the main chain).

In the ¹H NMR spectrum of poly(heptyl methacrylate), characteristic signals corresponding to the protons in the repeating monomer unit are observed. The chemical shifts of these signals provide information about the local chemical environment of the protons.

Key ¹H NMR Signal Assignments for Poly(heptyl methacrylate):

| Proton Type | Chemical Shift (ppm) |

| O-CH ₂ (ester) | ~3.9 |

| CH ₃ (α-methyl) | 0.8-1.1 |

| CH ₂ (backbone) | 1.8-2.0 |

| (CH ₂)₅ (side chain) | ~1.3 |

| CH ₃ (terminal methyl) | ~0.9 |

Note: Chemical shifts are approximate and can vary depending on the solvent and the tacticity of the polymer.

¹³C NMR spectroscopy provides complementary information, with signals corresponding to each unique carbon atom in the polymer structure. The chemical shifts in ¹³C NMR are sensitive to the polymer's microstructure, and detailed analysis can reveal information about the distribution of meso and racemic dyads in the polymer chain. iupac.org

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer. The FTIR spectrum of poly(heptyl methacrylate) displays characteristic absorption bands that confirm the presence of the ester group and the hydrocarbon backbone.

The most prominent peak in the FTIR spectrum of poly(heptyl methacrylate) is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which typically appears around 1730 cm⁻¹. Other important vibrations include the C-O stretching vibrations of the ester group and the various C-H stretching and bending vibrations of the alkyl groups. mdpi.com

Characteristic FTIR Absorption Bands for Poly(heptyl methacrylate):

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O Stretch | ~1730 | Strong absorption, characteristic of the ester carbonyl group. |

| C-H Stretch (sp³) | 2850-2960 | Stretching vibrations of the methyl and methylene (B1212753) groups. |

| C-O Stretch | 1100-1300 | Stretching vibrations of the ester C-O bonds. |

| C-H Bend | 1385-1465 | Bending vibrations of the methyl and methylene groups. |

The absence of the C=C double bond absorption peak, which would be present in the heptyl methacrylate monomer at around 1640 cm⁻¹, confirms that the polymerization has occurred. mdpi.com

Chromatographic Methods for Molecular Weight Distribution Analysis

The molecular weight and its distribution are critical parameters that significantly influence the physical and mechanical properties of polymers. Chromatographic techniques are essential for determining these characteristics in heptyl methacrylate-based polymers.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. lcms.cz This method separates polymer molecules based on their hydrodynamic volume in solution.

In a GPC/SEC experiment, a solution of the polymer is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying extents and therefore have a longer elution time. chromatographyonline.com A detector, such as a refractive index (RI) detector, measures the concentration of the polymer as it elutes from the column. researchgate.net

The resulting chromatogram is a plot of detector response versus elution volume or time. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), the chromatogram can be converted into a molecular weight distribution curve. researchgate.netresearchgate.net From this curve, various molecular weight averages, such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), can be calculated. researchgate.net The PDI provides a measure of the breadth of the molecular weight distribution.

Typical GPC/SEC Data for Methacrylate-Based Polymers:

| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Poly(hexyl methacrylate) | ~400,000 | - | - |

| Poly(methyl methacrylate) | 996,000 | - | - |

| Zwitterionic Polymethacrylate | 14,100 | - | 3.10 |

Data sourced from various studies for illustrative purposes. spectrabase.commarquette.edursc.org The specific values for heptyl methacrylate polymers will depend on the polymerization conditions.

Thermal Analysis for Polymer Transformation Studies

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a polymer as a function of temperature. These methods provide valuable information about the thermal stability and decomposition behavior of heptyl methacrylate-based polymers.

Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). mdpi.com TGA is used to determine the thermal stability of a polymer and to study its decomposition kinetics. nih.gov

The TGA curve plots the percentage of weight loss against temperature. For poly(heptyl methacrylate), the onset of weight loss indicates the temperature at which thermal degradation begins. The decomposition of polymethacrylates can be a complex process, often occurring in multiple steps. mdpi.com These steps may involve the scission of the ester side chain followed by the degradation of the polymer backbone. mdpi.com

By conducting TGA experiments at multiple heating rates, kinetic parameters such as the activation energy (Ea) of decomposition can be determined using various model-free (isoconversional) methods. mdpi.comnih.gov The activation energy provides insight into the energy barrier for the degradation process and is a key parameter for predicting the long-term thermal stability of the material. Studies on similar polymethacrylates have shown that the degradation mechanism and activation energy can be influenced by the structure of the ester group. mdpi.com

Illustrative TGA Decomposition Temperatures for Polymethacrylates:

| Polymer | Decomposition Onset (°C) | Peak Decomposition Temperature (°C) |

| Poly(methyl methacrylate) | ~270 | ~380 |

| Poly(isobornyl methacrylate) | ~235 | - |

| Poly(n-hexyl methacrylate) | - | 282-320 |

Note: These temperatures are illustrative and can vary significantly depending on the heating rate, atmosphere, and specific molecular weight of the polymer. marquette.edumdpi.com

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure changes in physical properties as a function of temperature. mit.edu In the context of heptyl methacrylate-based polymers, DSC is primarily employed to determine the glass transition temperature (T_g), which signifies the transition from a rigid, glassy state to a more flexible, rubbery state. mit.edu This transition is critical as it defines the upper service temperature for rigid applications and the lower temperature limit for flexible applications.

The T_g of poly(n-alkyl methacrylate)s is highly dependent on the length of the alkyl side chain. For poly(heptyl methacrylate), the T_g is influenced by the plasticizing effect of the heptyl group, which increases the free volume and mobility of the polymer chains. While direct literature values for poly(heptyl methacrylate) are scarce, the T_g can be estimated by examining the trend in the poly(n-alkyl methacrylate) series. As the side chain length increases, the T_g initially decreases due to increased side-chain mobility. For instance, poly(hexyl methacrylate) has a reported T_g of approximately -5 °C. preprints.org For even longer side chains, such as in poly(lauryl methacrylate), side-chain crystallization can occur, introducing a melting temperature (T_m) in addition to the T_g. researchgate.net

In copolymers containing heptyl methacrylate, DSC can reveal more complex phase behaviors. For example, in block copolymers, distinct glass transitions may be observed for each block, indicating microphase separation. preprints.org A study on poly(N-vinyl pyrrolidone)-b-poly(hexyl methacrylate) block copolymers showed two separate T_g values, corresponding to each homopolymer block, although the transitions were shifted compared to the pure homopolymers, suggesting partial mixing between the phases. preprints.org Similarly, DSC analysis of nanohybrid materials incorporating dodecafluoroheptyl methacrylate (a fluorinated analogue) shows how the composition affects the thermal transitions of the final material. researchgate.net

Table 1: Glass Transition Temperatures (T_g) of Various Poly(n-alkyl methacrylate)s

| Polymer | Glass Transition Temperature (T_g) | Reference |

|---|---|---|

| Poly(methyl methacrylate) | ~105 °C | nih.gov |

| Poly(ethyl methacrylate) | 65 °C | nih.gov |

| Poly(n-butyl methacrylate) | 20 °C | nih.gov |

| Poly(hexyl methacrylate) | -5 °C | preprints.org |

| Poly(n-octyl methacrylate) | -45 °C | nih.gov |

| Poly(lauryl methacrylate) | -65 °C |

Microscopic and Morphological Investigations

Microscopy techniques are essential for visualizing the morphology of heptyl methacrylate-based polymers at the micro- and nanoscale. The arrangement of polymer chains and the formation of distinct phases or domains significantly impact the material's bulk properties.

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of polymer films and nanoparticles. To enhance contrast between different phases, staining agents (like ruthenium tetroxide or osmium tetroxide) that selectively bind to one of the polymer components are often used.

For block copolymers containing a poly(heptyl methacrylate) segment, TEM can directly visualize the self-assembled nanostructures. Research on analogous poly(ethylene oxide)-b-poly(hexyl methacrylate) (PEO-b-PHMA) diblock copolymers has demonstrated the formation of various morphologies, including spheres, cylinders, and lamellae, depending on the block copolymer composition and processing conditions. These nanostructured domains, typically tens of nanometers in size, are revealed with high clarity by TEM, confirming the microphase separation predicted by theoretical models. csulb.edu In these systems, the morphology can be controlled to create highly ordered arrays, which is crucial for applications in nanotechnology.

Scanning Electron Microscopy (SEM) is a powerful tool for characterizing the surface topography and morphology of polymeric materials. It is particularly useful for examining the effects of composition and processing on the surface structure of coatings, films, and composite materials.

In studies of nanohybrid polyacrylate films, SEM has been used to investigate the impact of incorporating dodecafluoroheptyl methacrylate (DFMA). researchgate.net SEM images revealed that the surface morphology of the films changes significantly with an increase in the DFMA/methyl methacrylate weight ratio. researchgate.net At lower DFMA concentrations, the film surface is relatively smooth. As the concentration of the fluorinated monomer increases, the surface becomes rougher with the appearance of aggregated nanoparticles, leading to enhanced properties such as hydrophobicity. researchgate.net This demonstrates SEM's utility in correlating surface morphology with functional properties.

Atomic Force Microscopy (AFM) provides three-dimensional surface profiles at the nanoscale, allowing for quantitative measurements of surface roughness and visualization of nanostructured domains. It can be operated in different modes, such as tapping mode, to map variations in surface topography and material properties like adhesion and viscoelasticity (phase imaging).

AFM has been instrumental in characterizing nanoparticles derived from methacrylate-based block copolymers. In a study involving poly(ethylene oxide)-b-poly(hexyl methacrylate) composites, AFM was used to confirm the shape of nanoparticles—spheres, cylinders, and lamellae—that were obtained after dissolving the hybrid material. This highlights AFM's capability to analyze the morphology of individual nanostructures, providing data that complements TEM observations. AFM is also widely used to study the surface of polymer films, revealing details about phase separation and the distribution of different components in polymer blends and copolymers. csulb.edu

Scanning Electron Microscopy (SEM)

Rheological Characterization of Polymeric Melts and Solutions

Rheology is the study of the flow and deformation of matter. For heptyl methacrylate-based polymers, rheological characterization provides critical information about their processability in the molten state and their performance in solution, for example, as viscosity modifiers in lubricating oils.

The flow behavior of polymer melts is complex and depends on factors like molecular weight, molecular weight distribution, and chain architecture. rsc.org For poly(n-alkyl methacrylate)s, the length of the alkyl side chain significantly influences viscoelastic properties. Studies on the elongational rheology of poly(n-alkyl methacrylate) melts, a class that includes poly(heptyl methacrylate), have shown that these materials can exhibit strain hardening at high strain rates. acs.orgacs.org Strain hardening, an increase in the elongational viscosity with strain, is important for processes like film blowing and fiber spinning.

The viscoelastic properties are typically measured using a rheometer in oscillatory shear mode, which yields the storage modulus (G') and loss modulus (G''). These moduli provide insight into the elastic and viscous components of the material's behavior, respectively. For polymer solutions, the viscosity's dependence on shear rate, temperature, and concentration is of primary interest. Copolymers of long-chain methacrylates like heptyl methacrylate are often used as viscosity index improvers in multigrade engine oils. Their effectiveness stems from the change in polymer coil size with temperature; as the temperature increases, the polymer coil expands, counteracting the natural decrease in the base oil's viscosity. researchgate.net The rheological behavior of these polymer-oil solutions can be characterized by measuring the kinematic viscosity at different temperatures and shear rates to understand their performance under operational conditions.

Table 2: Summary of Advanced Characterization Findings for Heptyl Methacrylate-Based Polymers and Analogues

| Technique | Polymer System | Key Findings | Reference |

|---|---|---|---|

| DSC | Poly(n-alkyl methacrylate)s | Glass transition temperature (T_g) decreases with increasing alkyl chain length (e.g., -5 °C for hexyl). | preprints.org |

| TEM | PEO-b-Poly(hexyl methacrylate) | Visualization of self-assembled nanostructures (spheres, cylinders, lamellae). | |

| SEM | Polyacrylate films with Dodecafluoroheptyl methacrylate | Surface roughness increases with higher content of the fluorinated monomer. | researchgate.net |

| AFM | Nanoparticles from PEO-b-Poly(hexyl methacrylate) | Confirmation of nanoparticle shapes (spheres, cylinders) and sizes. | |

| Rheology | Poly(n-alkyl methacrylate) melts | Exhibit strain hardening behavior in elongational flow. | acs.orgacs.org |

Functionalization and Post Polymerization Modification of Poly Heptyl Methacrylate

Chemical Derivatization of Polymer Backbones and Side Chains

The structure of poly(heptyl methacrylate) offers two primary sites for chemical derivatization: the ester group on the side chain and, to a lesser extent, the polymer backbone itself.